9,10-Bis(octadecyloxy)anthracene
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Overview
Description
9,10-Bis(octadecyloxy)anthracene is an organic compound with the molecular formula C50H82O2 It is a derivative of anthracene, where the 9 and 10 positions on the anthracene ring are substituted with octadecyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Bis(octadecyloxy)anthracene typically involves the reaction of anthracene with octadecyloxy substituents. One common method is the Williamson ether synthesis, where anthracene is reacted with octadecyloxy halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
9,10-Bis(octadecyloxy)anthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aluminum chloride as a catalyst in a solvent like carbon disulfide or nitrobenzene.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can introduce various functional groups onto the anthracene core.
Scientific Research Applications
9,10-Bis(octadecyloxy)anthracene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism by which 9,10-Bis(octadecyloxy)anthracene exerts its effects is primarily through its interaction with molecular targets via its aromatic core and octadecyloxy substituents. These interactions can influence various pathways, including electronic transitions and energy transfer processes. The compound’s fluorescence properties are a result of its ability to absorb and emit light at specific wavelengths .
Comparison with Similar Compounds
Similar Compounds
9,10-Bis(phenylethynyl)anthracene: Known for its strong fluorescence and used in lightsticks and organic semiconductors.
9,10-Diphenylanthracene: Another fluorescent compound used in similar applications.
Uniqueness
9,10-Bis(octadecyloxy)anthracene is unique due to its long alkyl chains, which provide increased solubility in non-polar solvents and enhance its potential for use in organic electronic devices. The octadecyloxy groups also influence the compound’s photophysical properties, making it distinct from other anthracene derivatives .
Properties
CAS No. |
90178-25-9 |
---|---|
Molecular Formula |
C50H82O2 |
Molecular Weight |
715.2 g/mol |
IUPAC Name |
9,10-dioctadecoxyanthracene |
InChI |
InChI=1S/C50H82O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-43-51-49-45-39-33-35-41-47(45)50(48-42-36-34-40-46(48)49)52-44-38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-36,39-42H,3-32,37-38,43-44H2,1-2H3 |
InChI Key |
DFZKHEUWYTVVNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=C2C=CC=CC2=C(C3=CC=CC=C31)OCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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